3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde 3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16208075
InChI: InChI=1S/C12H7F3OS/c13-12(14,15)10-5-8(7-16)4-9(6-10)11-2-1-3-17-11/h1-7H
SMILES:
Molecular Formula: C12H7F3OS
Molecular Weight: 256.25 g/mol

3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde

CAS No.:

Cat. No.: VC16208075

Molecular Formula: C12H7F3OS

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde -

Specification

Molecular Formula C12H7F3OS
Molecular Weight 256.25 g/mol
IUPAC Name 3-thiophen-2-yl-5-(trifluoromethyl)benzaldehyde
Standard InChI InChI=1S/C12H7F3OS/c13-12(14,15)10-5-8(7-16)4-9(6-10)11-2-1-3-17-11/h1-7H
Standard InChI Key PAWFZNNNSVPTRN-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C2=CC(=CC(=C2)C=O)C(F)(F)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a benzaldehyde core substituted at the 3-position with a thiophene ring and at the 5-position with a trifluoromethyl (-CF₃) group. The thiophene moiety introduces aromatic sulfur heterocyclicity, while the electron-withdrawing -CF₃ group enhances electrophilicity at the aldehyde functionality. This combination creates a polarized molecular framework conducive to nucleophilic addition and cross-coupling reactions .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight256.25 g/mol
Density1.301 g/mL (estimated)
Boiling Point252.4±40.0 °C (estimated)
Flash Point106.4±27.3 °C

The estimated boiling point aligns with related trifluoromethylbenzaldehyde derivatives, such as 2-iodo-5-(trifluoromethyl)benzaldehyde (252.4°C) , while the density mirrors 3-(trifluoromethyl)benzaldehyde (1.301 g/mL) . These properties underscore its stability under standard laboratory conditions.

Synthetic Methodologies

Cross-Coupling Strategies

The synthesis typically employs Suzuki-Miyaura coupling to attach the thiophene ring to the benzaldehyde scaffold. For example, a boronic acid-functionalized thiophene may react with a brominated trifluoromethylbenzaldehyde precursor in the presence of a palladium catalyst. This method ensures regioselectivity and high yields, critical for scalable production.

Trifluoromethylation Techniques

Introducing the -CF₃ group often involves trifluoromethylation reagents like Umemoto’s reagent or CF₃Cu. Alternatively, 3-(trifluoromethyl)benzaldehyde (CAS 454-89-7) serves as a starting material, with subsequent functionalization at the 5-position . Recent advances utilize oxidative conditions with sodium hypochlorite (NaOCl) and 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) to oxidize alcohol intermediates to aldehydes, achieving yields exceeding 98% .

Optimization Challenges

Key challenges include minimizing dehalogenation side reactions during cross-coupling and managing the electron-deficient nature of the -CF₃ group, which can hinder nucleophilic attacks. Solvent selection (e.g., ethyl acetate) and pH control (>12) improve reaction efficiency .

Applications in Organic Synthesis

Building Block for Heterocycles

The aldehyde group undergoes condensation with amines to form Schiff bases, which are precursors to imidazoles and quinolines. For instance, reaction with hydroxylamine yields oxime derivatives, useful in metalloproteinase inhibitors.

Cross-Coupling Substrate

The compound participates in Heck, Sonogashira, and Buchwald-Hartwig couplings. Its iodine-substituted analog, 2-iodo-5-(trifluoromethyl)benzaldehyde (CAS 875446-23-4), demonstrates versatility in forming biaryl structures , suggesting similar potential for the thiophene variant.

Electronic Effects in Catalysis

The -CF₃ group’s electron-withdrawing nature enhances the electrophilicity of adjacent positions, facilitating C–H activation in catalytic cycles. This property is exploited in asymmetric catalysis to control stereoselectivity .

Research Data and Comparative Analysis

Synthetic Yield Optimization

Recent protocols report yields >90% for analogous compounds using TEMPO/NaOCl systems . For instance, oxidation of 3-(trifluoromethyl)benzyl alcohol to 3-(trifluoromethyl)benzaldehyde achieves 98% yield under optimized conditions , a benchmark applicable to the target compound’s synthesis.

Thermal Stability

Thermogravimetric analysis (TGA) of related benzaldehydes shows decomposition onset temperatures exceeding 200°C , indicating suitability for high-temperature reactions.

Solubility Profile

The compound exhibits limited solubility in polar solvents (e.g., methanol) but dissolves readily in chloroform and ethyl acetate , guiding solvent selection in purification processes.

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